4-Isopropylbenzyl methyl ether
Description
Structure
3D Structure
Properties
CAS No. |
73789-85-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
USDZMJSIPOOFFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthesis Routes
The formation of 4-isopropylbenzyl methyl ether can be achieved through several well-documented synthetic routes. These methods include classical nucleophilic substitution, zeolite-catalyzed reactions, and electrochemical protocols.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone in the preparation of ethers and is a primary method for synthesizing this compound. byjus.comlibretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this approach, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom that has a suitable leaving group, typically a halide. byjus.comwikipedia.org
For the synthesis of this compound, two main variations of the Williamson synthesis can be employed:
Reaction of sodium 4-isopropylbenzyl alkoxide with a methyl halide: In this pathway, 4-isopropylbenzyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-isopropylbenzyl alkoxide. libretexts.orgorganic-chemistry.org This potent nucleophile then reacts with a methyl halide (e.g., methyl iodide) to yield the final ether product. smolecule.com
Reaction of sodium methoxide (B1231860) with a 4-isopropylbenzyl halide: Alternatively, sodium methoxide can be used as the nucleophile to react with a 4-isopropylbenzyl halide (e.g., 4-isopropylbenzyl chloride or bromide). smolecule.com This is also an SN2 reaction where the methoxide ion displaces the halide from the benzylic carbon. wikipedia.org For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com
Modern modifications to the Williamson ether synthesis focus on optimizing reaction conditions and the choice of base to improve yields and selectivity. smolecule.com For instance, the use of milder bases like silver oxide (Ag₂O) can be beneficial in certain contexts, allowing the reaction to proceed without pre-forming the alkoxide. libretexts.org
| Reactant 1 | Reactant 2 | Base/Conditions | Mechanism | Key Considerations |
|---|---|---|---|---|
| 4-Isopropylbenzyl alcohol | Methyl iodide | Sodium hydride (NaH) | SN2 | Formation of the alkoxide in situ. |
| Sodium methoxide | 4-Isopropylbenzyl chloride | Polar aprotic solvent (e.g., DMF) | SN2 | Primary benzylic halide is optimal to avoid elimination. libretexts.orgmasterorganicchemistry.com |
| 4-Isopropylbenzyl alcohol | Methyl iodide | Silver oxide (Ag₂O) | SN2 | Milder conditions, no need to pre-form the alkoxide. libretexts.org |
Zeolite-Catalyzed Alkylbenzene Methoxymethylation
Zeolites, which are microporous aluminosilicate (B74896) minerals, can act as solid acid catalysts for various organic transformations, including the synthesis of ethers. core.ac.ukclariant.com In the context of this compound, zeolite-catalyzed methoxymethylation of an appropriate alkylbenzene precursor is a viable synthetic route. google.com
The reaction typically involves the use of a zeolite catalyst, such as H-ZSM-5 or H-beta, which possesses Brønsted acid sites within its porous structure. core.ac.ukresearchgate.net These acidic sites can facilitate the reaction between a source of methanol (B129727) and the alkylbenzene. The proposed mechanism for zeolite-catalyzed methylation and etherification often involves the formation of carbocation intermediates. researchgate.netresearchgate.net For instance, benzyl (B1604629) alcohol can be protonated at the hydroxyl group, followed by the loss of water to form a stable benzylic carbocation. This carbocation is then attacked by methanol to form the ether. researchgate.net
Zeolite-based catalysis offers advantages such as reusability of the catalyst and shape selectivity, which can influence the product distribution. researchgate.netmdpi.com The pore structure of the zeolite can control which molecules can access the active sites and which products can be formed. scispace.com
| Reactants | Catalyst | Key Mechanistic Feature | Advantages |
|---|---|---|---|
| 4-Isopropylbenzyl alcohol, Methanol | H-beta, H-ZSM-5, or other acidic zeolites | Formation of a benzylic carbocation intermediate. researchgate.net | Catalyst reusability, shape selectivity. researchgate.netmdpi.com |
| Cumene (B47948), Formaldehyde dimethyl acetal | Zeolite catalyst | Methoxymethylation of the aromatic ring. google.com | Direct functionalization of the alkylbenzene. |
Electrochemical Anodic Methoxylation Protocols
Electrochemical methods provide an alternative pathway for the synthesis of this compound, specifically through anodic methoxylation. google.com This technique involves the oxidation of an alkylbenzene at an anode in the presence of methanol. rsc.org
The reaction mechanism is initiated by the anodic oxidation of the aromatic compound, such as p-cymene (B1678584) (4-isopropyltoluene), to form a cation radical. rsc.org This is followed by a deprotonation at the benzylic position and a subsequent oxidation to generate a benzyl cation. This electrophilic intermediate is then attacked by methanol, which acts as a nucleophile, to yield the this compound. rsc.org
This electrochemical approach can be a clean and efficient method as it avoids the need for chemical oxidizing agents. soton.ac.uk The occurrence of alkylbenzyl methyl ethers as intermediates in the electrochemical methoxylation of various alkyltoluenes has been documented. google.com
Precursor Chemistry and Derivatization Strategies
The synthesis of this compound is intrinsically linked to the chemistry of its precursors. The choice of starting material dictates the necessary derivatization and functionalization strategies.
Generation from 4-Isopropylbenzyl Alcohol Derivatives
4-Isopropylbenzyl alcohol is a key and readily available precursor for the synthesis of this compound. chemicalbook.commonarchinitiative.orgsigmaaldrich.com Several methods can be employed to convert the alcohol to the desired ether.
As discussed in the context of the Williamson ether synthesis, 4-isopropylbenzyl alcohol can be deprotonated to form an alkoxide, which then reacts with a methylating agent. organic-chemistry.org Alternatively, the hydroxyl group of the alcohol can be converted into a good leaving group, such as a halide (e.g., 4-isopropylbenzyl chloride or bromide) or a tosylate. masterorganicchemistry.com This derivatization makes the benzylic carbon susceptible to nucleophilic attack by a methoxide source.
Direct dehydration reactions of benzyl alcohols in the presence of an etherifying agent like methanol can also yield the corresponding ether. researchgate.net This process is often catalyzed by acids.
| Precursor | Derivatization Strategy | Subsequent Reaction |
|---|---|---|
| 4-Isopropylbenzyl alcohol | Deprotonation with a strong base (e.g., NaH). | SN2 reaction with a methyl halide. |
| 4-Isopropylbenzyl alcohol | Conversion to 4-isopropylbenzyl halide (e.g., with SOCl₂ or PBr₃). | SN2 reaction with sodium methoxide. |
| 4-Isopropylbenzyl alcohol | Acid-catalyzed dehydration in the presence of methanol. | Direct etherification. researchgate.net |
Functionalization of Related Aromatic Systems
The synthesis can also commence from less functionalized aromatic systems, such as cumene (isopropylbenzene). This requires the introduction of a functional group at the benzylic position of the isopropyl group's para-position.
A common strategy is the oxidation of the alkyl side chain of an alkylbenzene. libretexts.orgalmerja.net While harsh oxidation conditions can lead to the formation of a carboxylic acid, milder and more selective methods can be used to introduce functionality at the benzylic position. For instance, free-radical bromination can selectively introduce a bromine atom at the benzylic position, which can then be substituted to form the ether. The reactivity of the benzylic position is due to the resonance stabilization of the resulting benzylic radical. libretexts.org
Another approach involves the Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions on a suitable aromatic precursor to introduce the 4-isopropylbenzyl moiety, which can then be further functionalized. google.com
Green Chemistry Principles in Ether Synthesis
The synthesis of ethers, a fundamental transformation in organic chemistry, is increasingly being scrutinized through the lens of green chemistry. This section explores the application of these principles to the synthesis of this compound, focusing on sustainable method development and the critical evaluation of atom economy and environmental impact.
Sustainable Method Development and Optimization
Traditional methods for the synthesis of benzyl ethers, such as the Williamson ether synthesis, often rely on the use of hazardous reagents and generate significant waste. In contrast, modern synthetic strategies aim to develop more sustainable and efficient protocols. A prominent green alternative for the methylation of alcohols is the use of dimethyl carbonate (DMC).
Dimethyl carbonate is a non-toxic and environmentally benign methylating agent. unive.it Its use aligns with the principles of green chemistry as it replaces more hazardous reagents like methyl iodide or dimethyl sulfate. unive.it The reaction of 4-isopropylbenzyl alcohol with dimethyl carbonate in the presence of a zeolite catalyst represents a significant advancement in the sustainable synthesis of this compound. unive.it
Zeolites are crystalline aluminosilicates with a porous structure that can act as shape-selective catalysts. utm.my In the context of ether synthesis, they offer a reusable and environmentally friendly alternative to homogeneous catalysts. The reaction is typically carried out at elevated temperatures, with the zeolite facilitating the methylation of the alcohol. unive.it The use of a solid, reusable catalyst simplifies the purification process, as it can be easily separated from the reaction mixture by filtration. unive.it
Research on the methylation of benzyl-type alcohols using dimethyl carbonate and faujasite-type zeolites (NaX and NaY) has demonstrated high yields of the corresponding methyl ethers, often exceeding 95%. unive.it The reaction conditions, such as temperature and the ratio of reactants to catalyst, can be optimized to maximize the yield and selectivity towards the desired ether, minimizing the formation of byproducts. unive.it For instance, a higher molar ratio of DMC to the alcohol has been shown to favor the formation of the methyl ether over side products like dibenzyl ether. unive.it
This method not only avoids the use of toxic alkyl halides but also utilizes a catalyst that can be recovered and reused, contributing to a more sustainable and economical process.
Atom Economy and Environmental Impact Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
Traditional Williamson Ether Synthesis:
The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.org For this compound, this would involve the reaction of 4-isopropylbenzyl alcohol with a base (like sodium hydride) to form the alkoxide, which then reacts with a methyl halide (e.g., methyl iodide). masterorganicchemistry.com
To calculate the atom economy, we consider the molecular weights of the reactants and the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Isopropylbenzyl alcohol | C₁₀H₁₄O | 150.22 |
| Sodium Hydride | NaH | 24.00 |
| Methyl Iodide | CH₃I | 141.94 |
| Total Reactant MW | 316.16 | |
| This compound | C₁₁H₁₆O | 164.24 |
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy (%) = (164.24 / 316.16) x 100 ≈ 51.95%
This calculation reveals that a significant portion of the reactant atoms end up as byproducts (sodium iodide and hydrogen gas), resulting in a low atom economy. The use of methyl iodide is also a major environmental concern due to its toxicity and classification as a hazardous substance. unive.it Furthermore, the reaction often requires the use of volatile and flammable organic solvents. unive.it
Sustainable Synthesis using Dimethyl Carbonate:
In contrast, the synthesis using dimethyl carbonate and a zeolite catalyst offers a much-improved environmental profile.
The balanced equation is:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Isopropylbenzyl alcohol | C₁₀H₁₄O | 150.22 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 |
| Total Reactant MW | 240.30 | |
| This compound | C₁₁H₁₆O | 164.24 |
Atom Economy (%) = (164.24 / 240.30) x 100 ≈ 68.35%
The atom economy for the DMC-based synthesis is significantly higher, indicating a more efficient conversion of reactants into the final product. The byproducts of this reaction are methanol and carbon dioxide. researchgate.net Methanol can potentially be recycled, and carbon dioxide is a less hazardous byproduct compared to the inorganic salts generated in the Williamson synthesis. unive.it The use of a reusable solid catalyst and the avoidance of toxic reagents further enhance the green credentials of this method. unive.it
The following table provides a comparative overview of the two synthetic methodologies based on green chemistry principles:
| Parameter | Williamson Ether Synthesis | Dimethyl Carbonate (DMC) Synthesis |
| Methylating Agent | Methyl Iodide (Toxic, Hazardous) unive.it | Dimethyl Carbonate (Non-toxic, Benign) unive.it |
| Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic, reusable zeolite unive.it |
| Byproducts | Sodium Iodide, Hydrogen gas | Methanol, Carbon Dioxide researchgate.net |
| Atom Economy | ~51.95% | ~68.35% |
| Solvent | Often volatile organic solvents unive.it | DMC can act as both reagent and solvent unive.it |
| Overall Environmental Impact | Higher | Lower |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental information about the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Isopropylbenzyl methyl ether would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling. The benzylic methylene (B1212753) protons (CH₂) adjacent to the ether oxygen are deshielded and appear as a singlet. The methoxy (B1213986) group (OCH₃) protons also produce a characteristic singlet, while the isopropyl group gives rise to a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Due to the molecule's symmetry, the two methyl carbons of the isopropyl group are equivalent, as are the two pairs of aromatic carbons (ortho and meta to the isopropyl group). Therefore, a total of eight distinct signals are expected. The chemical shifts are influenced by the electronegativity of the oxygen atom and the aromatic ring. shout.educationdocbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.25 | Doublet | 6H |
| Isopropyl -CH | ~2.90 | Septet | 1H |
| Methoxy -OCH₃ | ~3.35 | Singlet | 3H |
| Benzylic -CH₂- | ~4.45 | Singlet | 2H |
| Aromatic H (ortho to -CH(CH₃)₂) | ~7.20 | Doublet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl -C H₃ | ~24.0 |
| Isopropyl -C H | ~34.0 |
| Methoxy -OC H₃ | ~58.0 |
| Benzylic -C H₂- | ~74.5 |
| Aromatic C (meta to -CH₂OCH₃) | ~126.5 |
| Aromatic C (ortho to -CH₂OCH₃) | ~128.0 |
| Aromatic C (ipso to -CH₂OCH₃) | ~135.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. illinois.educarlroth.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would show correlations between the coupled protons of the isopropyl group and the coupled protons on the aromatic ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
While ¹H and ¹³C NMR are standard, advanced techniques like ¹⁷O NMR can provide direct insight into the electronic environment of the oxygen atom. Oxygen-17 is the only NMR-active stable isotope of oxygen, but its use is challenging due to its very low natural abundance (0.038%) and its nature as a quadrupolar nucleus (spin I = 5/2), which results in broad resonance signals. huji.ac.ilnih.gov
Despite these challenges, ¹⁷O NMR is a valuable tool for studying ethers. taylorfrancis.com The chemical shift of the ¹⁷O nucleus is highly sensitive to the molecular structure and electronic effects. researchgate.net For ethers, the typical chemical shift range is from approximately -20 to +90 ppm relative to H₂O. science-and-fun.descience-and-fun.de In benzyl (B1604629) ethers, the specific chemical shift can be influenced by substituents on the aromatic ring. researchgate.netresearchgate.net For this compound, the ether oxygen signal would be expected to fall within this characteristic range, providing direct confirmation of the ether functionality.
Typical ¹⁷O NMR Chemical Shift Ranges
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Alcohols (-OH) | -50 to +70 |
| Ethers (-O-) | -20 to +90 |
| Acetals | +10 to +100 |
Mass Spectrometry (MS) Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern of this compound is predictable based on the established behavior of ethers and benzylic compounds. libretexts.orgmiamioh.edu
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (164.24 g/mol ). Key fragmentation pathways would include:
Benzylic cleavage: The bond between the benzylic carbon and the isopropyl-substituted ring is prone to cleavage, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91. This is often a very prominent peak in the spectra of benzyl compounds.
Alpha-cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a characteristic fragmentation pathway for ethers. youtube.com This could result in the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 149, or the loss of the 4-isopropylbenzyl radical to give a fragment at m/z 45 ([CH₂=O-CH₃]⁺).
Loss of the methoxy group: Cleavage of the benzyl-oxygen bond can lead to the formation of a 4-isopropylbenzyl cation at m/z 119.
Loss of a propyl radical: Fragmentation within the isopropyl group can lead to the loss of a propyl radical (•C₃H₇) to yield a fragment at m/z 121.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl group |
| 119 | [C₉H₁₁]⁺ | Loss of methoxy radical (•OCH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and assessing the purity of compounds. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary tool for the analysis of volatile compounds like this compound. jmchemsci.comrestek.com In this technique, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the column's stationary phase. gcms.cz As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. jmchemsci.com This allows for the unambiguous identification of the main compound by its retention time and mass spectrum, while also detecting and identifying any volatile impurities. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where derivatization is not desired, LC-MS is the preferred method. The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. This technique is highly sensitive and provides molecular weight and structural information for the parent compound and any non-volatile impurities. ajrconline.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrations of molecular bonds. It is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
C-O Stretching: A strong, characteristic absorption band for the C-O-C stretch of the ether linkage is expected in the region of 1250-1050 cm⁻¹. Phenyl alkyl ethers typically show two strong bands, one near 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch). libretexts.org
Aromatic C-H Stretching: A peak or group of peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponds to the C-H stretching vibrations of the aromatic ring.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) are due to the C-H stretching vibrations of the isopropyl, methylene, and methoxy groups.
Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
C-H Bending: Bending vibrations for the methyl and methylene groups appear in the 1470-1365 cm⁻¹ range. An absorption band for the para-disubstituted benzene ring is also expected in the 850-800 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Aliphatic (sp³) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Ether |
| ~1050 | C-O-C Symmetric Stretch | Ether |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific, complete IR spectrum for this compound is not widely published in publicly available literature, its characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. As a phenyl alkyl ether, it is expected to exhibit two prominent C-O stretching absorptions. libretexts.org
Key expected IR absorption bands for this compound are detailed below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Alkyl) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-H (Alkyl) | Bending | 1465-1370 |
| C-O (Ether) | Asymmetric Stretching | ~1250 |
| C-O (Ether) | Symmetric Stretching | ~1050 |
The presence of the isopropyl group would be indicated by characteristic C-H bending vibrations. The aromatic ring substitution pattern (para-substitution) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Raman Spectroscopic Characterization
The key structural features that would give rise to distinct Raman signals include the aromatic ring, the isopropyl group, and the methyl ether moiety. The symmetric vibrations of the benzene ring are typically strong in Raman spectra.
Predicted prominent Raman shifts for this compound are listed in the following table:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Alkyl) | Stretching | 3000-2850 |
| C=C (Aromatic) | Ring Stretching | 1615-1590 |
| C-H (Alkyl) | Bending | 1465-1370 |
| C-C (Isopropyl) | Skeletal Vibrations | 1200-800 |
| C-O-C (Ether) | Stretching | 1150-1050 |
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Degradation Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be employed to monitor the degradation of this compound. While specific studies on this compound's degradation are not prevalent, the methodology can be adapted from the analysis of similar compounds, such as methyl tert-butyl ether (MTBE). researchgate.net A reversed-phase HPLC method would likely be effective, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.
For analyzing potential degradation products, which may be more polar than the parent ether, a gradient elution may be necessary. This involves changing the composition of the mobile phase during the analysis to effectively separate compounds with a wide range of polarities.
A hypothetical HPLC method for the analysis of this compound and its degradation products is outlined below:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis (at a wavelength corresponding to the aromatic ring's absorbance) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a primary technique for determining the purity and quantifying the yield of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. kelid1.ir
The choice of the GC column is critical for achieving good separation of the target compound from any impurities or starting materials. A column with a non-polar or moderately polar stationary phase would be suitable. The oven temperature program can be optimized to ensure efficient separation and reasonable analysis time.
An example of GC conditions for the analysis of this compound is provided in the table below:
| Parameter | Condition |
| Column | Capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial temperature of 100 °C, ramped to 250 °C |
Column and Flash Chromatography for Purification
Column chromatography and its faster variant, flash chromatography, are indispensable techniques for the purification of this compound on a laboratory scale. These methods separate compounds based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel) and their solubility in a liquid mobile phase (the eluent). column-chromatography.com
The choice of the eluent system is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired product from impurities is selected. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often effective. rochester.edu
The purification process involves loading the crude product onto the top of the chromatography column and passing the eluent through it. Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing the pure product.
A typical setup for the purification of this compound is described as follows:
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh for flash chromatography) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) |
| Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and applied to the column. |
| Fraction Collection | Fractions are collected sequentially as the eluent passes through the column. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. rsc.org It is widely used to investigate geometries, energies, and spectroscopic properties of organic compounds, including benzyl (B1604629) ethers. trdizin.gov.trmdpi.com
The flexibility of the benzyl ether linkage (C-O-C) gives rise to multiple stable conformations (conformers). DFT calculations are instrumental in identifying these low-energy structures and understanding their relative stabilities. For benzyl methyl ether, a simpler analogue, computational and spectroscopic studies have revealed the coexistence of at least three distinct conformers, which can be described as one gauche and two trans forms with respect to the C-C-O-C dihedral angle. acs.org
The stability of these conformers is governed by subtle electronic effects. Natural bond orbital (NBO) analysis, a common DFT-based technique, indicates that electron delocalization from the non-bonding orbitals of the ether oxygen atom plays a crucial role in stabilizing certain conformations and influencing C-H bond strengths in the adjacent methylene (B1212753) group. acs.org For 4-isopropylbenzyl methyl ether, rotation around the benzylic C-C and C-O bonds would similarly lead to a complex potential energy surface with several energy minima. DFT calculations can map this surface, identifying the most stable conformers and the energy barriers between them. ethz.chmdpi.com These calculations show that even small energy differences, often less than 2 kcal/mol, can determine the dominant conformation in the gas phase or in solution. ethz.ch
Table 1: Representative DFT-Calculated Conformational Properties for Benzyl Ethers. This table summarizes typical energy and geometry parameters obtained from DFT calculations for simple benzyl ethers, which serve as models for understanding the conformational behavior of this compound.
The cleavage of the ether bond is a fundamental reaction in organic chemistry. DFT calculations provide profound insights into the mechanisms and energetics of these processes. Studies on the cleavage of the β-O-4 ether linkage, a common motif in lignin (B12514952) that is structurally related to benzyl ethers, have been extensively modeled. nih.govfrontiersin.orgacs.org These calculations map the entire reaction pathway, identifying intermediates and, crucially, the high-energy transition state structures that control the reaction rate. nih.govfrontiersin.org
The Gibbs free energy (ΔG) of activation can be computed, allowing for a comparison of different potential mechanisms, such as acid-catalyzed, base-catalyzed, or metal-catalyzed cleavage. nih.govacs.orgmdpi.com For instance, in base-catalyzed cleavage, DFT has shown that the reaction can proceed via a six-membered transition structure involving the base's cation. nih.govfrontiersin.org The calculated activation barriers depend significantly on the catalyst and solvent conditions. nih.govfrontiersin.orgmdpi.com In some metal-catalyzed systems, DFT calculations have been used to determine whether the reaction proceeds via direct C-O bond insertion or an initial C-H bond activation, revealing that the kinetic preference can change depending on the metal center (e.g., Iridium vs. Cobalt). mdpi.com For the acid-catalyzed cleavage of aryl ethers, the reaction is often exergonic, with DFT helping to elucidate the complex series of protonation, dehydration, and bond-breaking steps. acs.org
Table 2: DFT-Calculated Activation Energies for Ether Cleavage in Model Systems. This table presents calculated activation energies for the cleavage of ether linkages similar to that in this compound under various catalytic conditions, demonstrating how DFT can quantify and compare reaction kinetics.
DFT is a highly reliable tool for predicting spectroscopic parameters, most notably NMR chemical shifts. scielo.bracs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. acs.orgnih.gov These absolute shielding values are then converted into the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org
This computational approach can yield highly accurate ¹H and ¹³C NMR spectra, often with root-mean-square errors of less than 3 ppm for ¹³C shifts. acs.org Such predictions are invaluable for structure verification, assigning complex spectra, and distinguishing between different isomers or conformers whose spectra might be very similar. acs.orgnih.gov For this compound, DFT-GIAO calculations could predict the chemical shifts for all unique carbon and hydrogen atoms, aiding in the definitive assignment of its experimental NMR spectrum.
Molecular Modeling and Dynamics Simulations
While DFT focuses on the electronic structure and energetics of static systems, molecular modeling and dynamics simulations provide insight into the time-dependent behavior of molecules, including their conformational flexibility and intermolecular interactions.
Molecules like this compound are not static; they are flexible and constantly exploring a range of different shapes or conformations. acs.org Molecular modeling techniques are used to map the "conformational landscape," which is the potential energy surface as a function of the molecule's geometry. aip.orgnih.gov By systematically rotating the flexible bonds, computational searches can identify many unique, low-energy conformers. aip.orgnih.gov For example, a computational study on diallyl ether monohydrate identified 22 unique conformers within a 6 kJ/mol energy window. aip.orgnih.gov
These explorations reveal that the final three-dimensional shape and properties of a molecule are influenced by the conformational rigidity or flexibility of its constituent parts. researchgate.net For this compound, the interplay between the rotations of the isopropyl group, the benzyl-oxygen bond, and the oxygen-methyl bond creates a complex landscape. Molecular dynamics simulations can further explore this landscape by simulating the atomic motions over time, showing how the molecule transitions between different conformational states. acs.org
The way a molecule interacts with its environment is critical to its function. Molecular modeling is used to study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between an ether and other molecules. nih.govnih.gov The ether oxygen in this compound, with its lone pairs of electrons, can act as a hydrogen bond acceptor or coordinate with metal cations. nih.govmdpi.com
DFT calculations can be used to determine the geometry and energy of these intermolecular bonds. nih.gov For instance, studies on crown ethers use DFT to model the binding energies with various cations, showing how the ether oxygens participate in cation binding. mdpi.com Furthermore, molecular docking simulations, a key tool in drug design, can predict how a molecule like this compound might bind to a biological target, such as a protein's active site. researchgate.netnih.govmdpi.com These simulations assess the binding preference and identify the key intermolecular contacts that stabilize the complex, providing a rationale for observed biological activity at a molecular level. researchgate.netnih.gov
Compound Index
Mechanistic Studies of Chemical Reactivity and Transformations
Ether Cleavage and Deprotection Strategies
The cleavage of the ether bond in 4-isopropylbenzyl methyl ether is a key transformation, often employed in the context of protecting group chemistry. Benzyl (B1604629) ethers, in general, are valued as protecting groups for alcohols and phenols due to their stability under a range of conditions. semanticscholar.org However, their removal, or deprotection, is a critical step in multi-step syntheses. semanticscholar.org
Acid-Catalyzed Scission Mechanisms
The cleavage of ethers, including this compound, can be initiated by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism is dependent on the structure of the ether.
The initial step in the acid-catalyzed cleavage of an ether is the protonation of the ether oxygen by a strong acid. masterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this protonation, the cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com
For ethers with primary alkyl groups, the reaction typically follows an S(_N)2 pathway, where a nucleophile (like the halide ion from the acid) attacks the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, the benzylic carbon is secondary and can form a relatively stable benzylic carbocation. This structural feature favors an S(_N)1-type cleavage. libretexts.orglibretexts.org The stability of the potential carbocation at the benzylic position makes the S(_N)1 pathway more likely. libretexts.org
It is important to note that aryl alkyl ethers, upon cleavage, consistently yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the C(aryl)-O bond is stronger than the C(alkyl)-O bond, and nucleophilic attack on the sp-hybridized aromatic carbon is disfavored. masterorganicchemistry.com
Transition Metal-Mediated Cleavage Reactions
Transition metal catalysis offers milder and often more selective methods for ether cleavage compared to harsh acidic conditions.
One notable method involves the use of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(CF(_3)SO(_3)_2)) catalyst in the presence of (diacetoxyiodo)benzene (B116549) and p-toluenesulfonamide. semanticscholar.orgumich.edu This system allows for the selective cleavage of benzyl ethers under mild conditions. semanticscholar.orgumich.edu While rhodium complexes like Rh(_2)(OAc)(_4) have shown high efficiency, copper catalysts are a more cost-effective alternative. semanticscholar.org The reaction with unsymmetrical benzyl ethers demonstrates selectivity in removing the benzyl group. semanticscholar.orgumich.edu
Palladium-catalyzed hydrogenolysis is a common method for deprotecting benzyl ethers. organic-chemistry.org This reaction involves the use of palladium on carbon (Pd/C) and a hydrogen source to cleave the C-O bond, yielding the alcohol and toluene. organic-chemistry.org The efficiency of this process can be enhanced by the addition of a heterogeneous acid catalyst like niobic acid on carbon (Nb(_2)O(_5)/C). acs.org However, the presence of certain functional groups that are also susceptible to reduction can limit the applicability of this method. semanticscholar.org To address this, selective inhibition of benzyl ether hydrogenolysis can be achieved by adding reagents like ammonia (B1221849), pyridine (B92270), or ammonium (B1175870) acetate (B1210297), which allows for the hydrogenation of other groups while preserving the benzyl ether. organic-chemistry.org
Oxidation and Reduction Pathways
The benzylic position of this compound is susceptible to oxidation, while the ether linkage can be cleaved under reductive conditions.
Regioselective Oxidation of Benzylic Positions (General to Benzyl Ethers)
The benzylic C-H bond is relatively weak, making it a prime target for oxidation. masterorganicchemistry.com A variety of oxidizing agents can be used to convert the benzylic carbon to a carbonyl or carboxyl group. rsc.org
Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid can oxidize the benzylic position. masterorganicchemistry.com For instance, CrO(_3) in the presence of periodic acid is an effective catalyst for benzylic oxidation. organic-chemistry.org Palladium-based catalysts, such as a combination of palladium(II) acetate and a bis-triazole ligand, can selectively oxidize benzylic positions using molecular oxygen as the oxidant. rsc.org
Another approach involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can effect oxidative cleavage of benzyl ethers. organic-chemistry.org The p-methoxybenzyl (PMB) group, being more electron-rich, is particularly susceptible to cleavage by single-electron oxidants like DDQ. organic-chemistry.orgresearchgate.net Visible-light-mediated debenzylation using DDQ, either stoichiometrically or catalytically, provides a method to cleave benzyl ethers in the presence of sensitive functional groups like azides, alkenes, and alkynes. nih.govorgsyn.org
A titanocene-catalyzed reaction presents a unique method for the oxidation of the benzylic position under reducing conditions, proceeding through a radical translocation mechanism. wiley.com
Reductive Transformations and their Selectivity
Reductive cleavage of benzyl ethers is a common deprotection strategy. semanticscholar.org Catalytic transfer hydrogenation (CTH) using 10% Pd-C and 1,4-cyclohexadiene (B1204751) as a hydrogen donor can selectively debenzylate amines and reduce carbon-carbon double bonds while leaving benzyl ethers intact. lookchem.com This selectivity is noteworthy as O-debenzylation is often considered easier than N-debenzylation. lookchem.com
The choice of reducing agent and conditions can influence the selectivity of the reaction. For instance, using calcium in liquid ammonia is another method for the reduction of benzyl ethers. acs.org It has been shown that under certain reductive conditions, benzyl ethers can be selectively deprotected in the presence of p-methoxybenzyl (PMB) ethers, a reversal of the selectivity observed under oxidative conditions. researchgate.net Lindlar's catalyst, typically used for the selective reduction of alkynes, can also be employed for the chemoselective hydrogenation of alkenes in the presence of benzyl ethers. nih.gov
Nucleophilic Substitution Reactions and Derivative Formation
The 4-isopropylbenzyl moiety can be introduced into molecules or modified through nucleophilic substitution reactions.
The synthesis of this compound itself can be achieved through a Williamson ether synthesis, which involves the reaction of a 4-isopropylbenzyl halide with a methoxide (B1231860). google.com This reaction proceeds via an S(_N)2 mechanism. The compound can also be prepared by the methylation of 4-isopropylbenzyl alcohol. google.com
Once formed, the benzylic position of related compounds can undergo nucleophilic substitution. For example, the reaction of para-substituted benzyl chlorides with para-substituted thiophenoxide ions has been studied, demonstrating the susceptibility of the benzylic carbon to nucleophilic attack. cdnsciencepub.com In the case of acetals derived from benzaldehyde, nucleophilic substitution can occur at the benzylic carbon, leading to the formation of new ether derivatives. rsc.org
Furthermore, this compound can serve as a precursor in the synthesis of other compounds. For instance, it is an intermediate in the electrochemical methoxylation of p-cymene (B1678584) to produce 4-isopropylbenzaldehyde (B89865) dimethyl acetal. google.com
Biological and Enzymatic Interaction Mechanisms
Microbial Biotransformation Pathways
Microbial biotransformation represents the structural alteration of chemical compounds by microorganisms or their enzymes. medcraveonline.com This process is crucial for the environmental breakdown of ether-containing pollutants. For aralkyl ethers like 4-isopropylbenzyl methyl ether, the primary transformation pathway involves the cleavage of the ether linkage.
The O-dealkylation of aralkyl ethers is a common metabolic reaction catalyzed by various microbial enzyme systems. This process involves the removal of an alkyl group (in this case, a methyl group) from the ether.
The principal mechanism for ether cleavage is initiated by monooxygenase enzymes, which are prevalent in both bacteria and fungi. oup.comfrtr.gov These enzymes catalyze the incorporation of an oxygen atom from a diatomic oxygen molecule (O₂) into the Cα-atom of the ether bond (the carbon adjacent to the ether oxygen). oup.com This hydroxylation reaction results in the formation of an unstable hemiacetal intermediate. This hemiacetal then spontaneously and non-enzymatically decomposes into an aldehyde (4-isopropylbenzaldehyde) and an alcohol (methanol). oup.comfrtr.gov
Several enzyme families are known to perform this function:
Cytochrome P450 Monooxygenases: Bacterial cytochrome P450 systems, particularly in genera like Rhodococcus, are known to catalyze the O-dealkylation of aralkyl ethers. oup.comresearchgate.net For instance, the cytochrome P450 monooxygenase Eth from Aquincola tertiaricarbonis L108 can O-dealkylate diethyl ether and MTBE, a reaction type also presumed to occur in various Rhodococcus strains. researchgate.net
Glutathione (B108866) S-Transferases (GSTs): In the well-studied lignin (B12514952) degradation pathway of Sphingobium sp. SYK-6, glutathione-dependent β-etherases (LigE, LigF, LigP) cleave β-aryl ether bonds. osti.govresearchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfhydryl group of glutathione attacks the β-carbon, leading to the cleavage of the ether bond. osti.gov
Peroxygenases: Extracellular peroxygenases from fungi, such as Agrocybe aegerita, can oxidatively cleave a wide variety of ethers, including aralkyl ethers. nih.gov The mechanism involves the transfer of an oxygen atom from hydrogen peroxide to the substrate, again likely forming an unstable hemiacetal. nih.govmdpi.com
| Enzyme System | Microorganism Example | Mechanism | Substrate Example(s) | Reference |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases | Rhodococcus sp., Aquincola tertiaricarbonis | Hydroxylation of Cα-atom to form an unstable hemiacetal | Aralkyl ethers, Diethyl ether, MTBE | oup.comresearchgate.net |
| Glutathione S-Transferases (β-etherases) | Sphingobium sp. SYK-6 | SN2 nucleophilic attack by glutathione | β-aryl ethers (lignin models) | osti.govresearchgate.net |
| Fungal Peroxygenases | Agrocybe aegerita | H₂O₂-dependent oxidative cleavage | Alkyl aryl ethers, Dibenzyl ether | nih.govmdpi.com |
| Monooxygenases (General) | Various Bacteria | O-dealkylation via hemiacetal formation | Alkyl ethers, Aralkyl ethers | frtr.gov |
Ether bond degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the mechanisms and efficiencies differ significantly.
Aerobic Degradation: Aerobic pathways for ether degradation are more extensively studied and are generally more efficient for many ether compounds. The initial attack on the ether bond is almost always oxidative, catalyzed by oxygenases as described above. researchgate.net This initial hydroxylation is the rate-limiting step in the degradation of many fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). nih.govwhiterose.ac.uk Bacteria capable of aerobically degrading ethers have been isolated from various environments, demonstrating the widespread nature of this metabolic capability. nih.govsemanticscholar.org
Anaerobic Degradation: Anaerobic degradation of ethers is less common and often proceeds at a slower rate. whiterose.ac.uk The lack of molecular oxygen necessitates alternative activation strategies. For some alkyl-aryl ethers, anaerobic O-dealkylation has been documented. asm.org For aromatic hydrocarbons with alkyl side chains, such as p-cymene (B1678584) (4-isopropyltoluene), which is structurally similar to this compound, two distinct anaerobic activation pathways have been identified in denitrifying bacteria:
Methyl Group Hydroxylation: In "Aromatoleum aromaticum" pCyN1, the degradation is initiated by the hydroxylation of the benzylic methyl group, catalyzed by a putative p-cymene dehydrogenase, to form 4-isopropylbenzyl alcohol. mpg.de
Addition to Fumarate: In "Thauera" sp. pCyN2, the activation occurs via the addition of the methyl group to fumarate, catalyzed by an enzyme homologous to benzylsuccinate synthase, forming (4-isopropylbenzyl)succinate. mpg.defrontiersin.org
While anaerobic degradation of many ethers is slow or does not occur, the existence of these pathways for related compounds suggests that under specific environmental conditions and with appropriate microbial consortia, anaerobic biotransformation of aralkyl ethers is possible. whiterose.ac.ukasm.org
| Condition | Primary Mechanism | Key Enzymes | Efficiency | Reference |
|---|---|---|---|---|
| Aerobic | Oxidative cleavage via hydroxylation | Monooxygenases, Peroxygenases | Generally rapid and efficient | oup.comresearchgate.netnih.gov |
| Anaerobic | Fumarate addition, Hydroxylation (water as oxygen source) | Benzylsuccinate synthase homologs, Dehydrogenases | Often slow; pathway not identified for all ethers | whiterose.ac.ukasm.orgmpg.de |
Enzyme-Substrate Interactions (General to Ether Linkages)
The interaction between an enzyme and its ether substrate is highly specific, governed by electronic properties and the three-dimensional structure of both the molecule and the enzyme's active site.
Inductive effects, the transmission of charge through atoms in a molecule, can significantly influence enzyme activity. fiveable.me Substituents on the aromatic ring or alkyl chains of an ether can alter the electron density around the ether bond, making it more or less susceptible to enzymatic attack.
For instance, in the cleavage of β-aryl ethers by the enzyme LigG, an electron-donating substituent at the para-position of the aromatic ring is considered essential for reactivity. osti.gov This suggests that the isopropyl group at the para-position of this compound could influence its interaction with and transformation by similar enzymes. Furthermore, the presence of a substrate can trigger the synthesis of the specific enzymes required for its degradation, a process known as enzyme induction. accessscience.com This ensures that the metabolic machinery is produced only when needed. The induction of cytochrome P450 enzymes by various xenobiotics, including ethers, is a well-documented phenomenon that can alter the metabolic profile of the organism. oup.comnih.govtaylorandfrancis.com
The enzymatic cleavage of ethers is highly dependent on the substrate's structure fitting correctly into the enzyme's active site.
Key structural requirements include:
Access to the Ether Bond: The enzyme must be able to access the C-O bond targeted for cleavage. For some enzymes, like the O-dealkylase from Rhodococcus sp. strain DEE5151, a crucial prerequisite for degradation is the presence of at least one unsubstituted Cα-methylene moiety (a -CH₂- group next to the ether oxygen). researchgate.net this compound possesses this feature.
Stereospecificity: Many ether-cleaving enzymes are stereospecific, meaning they act only on one specific stereoisomer of a substrate. The lignin degradation pathway in Sphingobium, for example, involves multiple stereospecific enzymes to handle the racemic nature of lignin-derived oligomers. osti.govresearchgate.netresearchgate.net
Active Site Architecture: The size, shape, and flexibility of the enzyme's active site cavity determine which substrates can bind. acs.org Crystal structures of β-etherases like LigE and LigF show that while they belong to the same GST superfamily, their structural differences allow them to act on different stereoisomers of the same substrate. researchgate.net Engineering studies on enzymes have demonstrated that increasing the volume and flexibility of the active site can expand the range of ether substrates the enzyme can accept. acs.org
Molecular Interactions in Biological Systems (General to Benzyl (B1604629) Ether Derivatives)
Benzyl ether derivatives, as a class, can engage in various molecular interactions within biological systems, leading to a range of biological activities. These interactions are primarily non-covalent and dictate how the molecule is recognized by biological receptors and enzymes.
Hydrophobic Interactions: The benzyl and isopropyl groups of this compound are nonpolar and would be expected to participate in hydrophobic interactions within the binding pockets of proteins. These interactions are often a primary driving force for the binding of small molecules to enzymes and receptors. researchgate.net
Hydrogen Bonding: While the ether oxygen in this compound is a weak hydrogen bond acceptor, this interaction can still contribute to binding affinity. In more complex benzyl ether derivatives, other functional groups can form significant hydrogen bonds with protein residues. Studies on benzyl ether derivatives designed as inhibitors for the protein PD-L1 show that hydrogen bonds, in concert with hydrophobic interactions, are crucial for their binding and biological effect. researchgate.net
π-Interactions: The aromatic benzene (B151609) ring can interact with protein side chains through π-π stacking (with other aromatic residues like phenylalanine, tyrosine, or tryptophan) or cation-π interactions (with positively charged residues like lysine (B10760008) or arginine). These interactions are important for the conformational stability of protein-ligand complexes. academie-sciences.fr
Conformational Flexibility: The flexibility of the bond between the benzyl group and the ether oxygen allows the molecule to adopt different conformations. This flexibility is key for fitting into specific binding sites. The introduction of a methylene (B1212753) (-CH₂-) spacer, as seen in benzyl ethers, provides a crucial element of flexibility that influences how the molecule interacts with its environment, including protein receptor sites. academie-sciences.fr
Molecular docking and modeling studies on various benzyl ether derivatives have confirmed their potential to bind to the active sites of enzymes, such as cytochrome P450s, and other proteins, underscoring the importance of these non-covalent interactions in their biological activity. researchgate.nettandfonline.com
Building Block for Biologically Active Molecules
While the direct utilization of this compound as a primary building block in the synthesis of commercially available, biologically active molecules is not extensively documented in publicly accessible scientific literature, the structural motif of the 4-isopropylbenzyl group is a component of various compounds investigated for their biological effects. The related compound, 4-isopropylbenzyl alcohol, has been identified as a chemical constituent in the essential oils of Camellia nitidissima leaves and flowers. glpbio.com Extracts of this plant have been noted for possessing multiple biological activities, including antioxidant and anticancer properties, as well as the ability to inhibit the formation of advanced glycation end-products. glpbio.com
In the field of medicinal chemistry, the synthesis of novel compounds often involves the use of specific structural fragments, or synthons, that are known to contribute to biological activity. The 4-isopropylbenzyl moiety is of interest in this regard. For example, new derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant potential. researchgate.net
Although specific examples detailing the cleavage of the methyl ether from this compound to unmask the corresponding alcohol for subsequent use in the synthesis of bioactive molecules are not prevalent, the general strategy of using methyl ethers as protecting groups for alcohols is a common practice in multi-step organic synthesis. This approach allows for the temporary masking of a reactive hydroxyl group while other chemical transformations are performed on the molecule.
The following table summarizes a synthesized compound that incorporates the 4-isopropylbenzyl moiety and has been evaluated for its biological activity.
Biologically Active Molecules Incorporating the 4-Isopropylbenzyl Moiety
| Compound Name | Starting Material/Moiety | Biological Activity Investigated | Research Findings |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives | 4-isopropylbenzyl group | Anti-inflammatory, Analgesic, Antioxidant | A series of new compounds were synthesized and showed promising results in in vitro COX-1/2, 5-LOX, and antioxidant assays. researchgate.net |
Environmental Disposition and Biogeochemical Cycling
Biodegradation Kinetics and Pathways in Environmental Matrices
Biodegradation is a primary mechanism for the removal of organic pollutants from the environment. The rate and pathway of this process are influenced by the chemical structure of the compound and the metabolic capabilities of the microbial communities present in various environmental compartments.
While direct studies on the microbial degradation of 4-isopropylbenzyl methyl ether in aquatic environments are not available, insights can be drawn from research on its close structural analog, p-cymene (B1678584) (4-isopropyltoluene). Several bacterial strains have been identified that can degrade p-cymene and other alkylated aromatic hydrocarbons under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial step in the degradation of p-cymene by bacteria such as Pseudomonas putida often involves the oxidation of the methyl group to form 4-isopropylbenzyl alcohol. ebi.ac.uk This reaction is catalyzed by monooxygenase enzymes. ebi.ac.uk It is plausible that a similar enzymatic attack could occur on the methoxy (B1213986) group of this compound, potentially leading to the formation of 4-isopropylbenzyl alcohol and formaldehyde.
Under anaerobic conditions, particularly under nitrate-reducing conditions, two primary pathways for p-cymene degradation have been observed in different betaproteobacteria. asm.org One pathway, observed in "Aromatoleum aromaticum" pCyN1, involves the hydroxylation of the methyl group to 4-isopropylbenzyl alcohol, which is then further oxidized to 4-isopropylbenzaldehyde (B89865) and 4-isopropylbenzoate. asm.org The other pathway, seen in "Thauera" sp. strain pCyN2, involves the addition of the methyl group to fumarate, forming (4-isopropylbenzyl)succinate. asm.org Given the structural similarity, it is conceivable that this compound could also be susceptible to anaerobic degradation through analogous pathways, although the ether linkage might influence the specific enzymatic reactions.
Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of aromatic compounds, including lignin (B12514952) and various pollutants. frontiersin.orgresearchgate.net These fungi secrete extracellular enzymes, such as laccases and peroxidases, which have a broad substrate specificity. frontiersin.org It is possible that these enzymatic systems could also mediate the degradation of this compound in aquatic environments.
Table 1: Potential Microorganism-Mediated Degradation Reactions of this compound in Aquatic Systems (Inferred from Related Compounds)
| Degradation Step | Proposed Reactant(s) | Proposed Product(s) | Mediating Organism Type (Inferred) | Environmental Condition |
| Aerobic hydroxylation | This compound, O₂ | 4-Isopropylbenzyl alcohol, Formaldehyde | Aerobic bacteria (e.g., Pseudomonas) | Aerobic |
| Anaerobic hydroxylation | This compound | 4-Isopropylbenzyl alcohol, Methane | Anaerobic bacteria | Anaerobic |
| Anaerobic addition to fumarate | This compound, Fumarate | (4-Isopropylbenzyl)succinate derivative | Anaerobic bacteria | Anaerobic |
| Fungal enzymatic oxidation | This compound | Various oxidized products | White-rot fungi | Aerobic |
The degradation of organic compounds in soil and sediment is influenced by their sorption to solid phases, which can affect their bioavailability to microorganisms. The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (Log Kₒw), is a key factor in this process. While the Log Kₒw for this compound is not explicitly documented in the provided search results, related aromatic ethers can exhibit moderate to high hydrophobicity.
Sorption to soil organic matter and clay minerals can reduce the concentration of the compound in the pore water, thereby decreasing its availability for microbial degradation. wur.nl This can lead to increased persistence in the solid phase. The rate of degradation in these matrices often follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the bioavailable fraction of the compound. nih.gov
The degradation of phenylurea herbicides, which also contain an isopropylphenyl group, has been studied in soil. For isoproturon, degradation involves a series of demethylation and hydrolysis steps, ultimately leading to the formation of 4-isopropylaniline. researchgate.net This suggests that microbial communities in soil are capable of transforming compounds with this structural motif. It is plausible that soil microorganisms could similarly attack the ether linkage and the isopropyl group of this compound.
Furthermore, the formation of non-extractable residues (NERs) is a significant process for many organic pollutants in soil and sediment. wur.nl These residues are formed when the parent compound or its transformation products become covalently bound to the soil or sediment organic matrix. This process can be mediated by microbial activity and can lead to the long-term sequestration of the compound, reducing its bioavailability and potential for leaching. wur.nl
Fate and Transport Mechanisms
The movement and ultimate fate of a chemical in the environment are governed by a combination of physical and chemical processes, including volatilization, adsorption, and transformation.
Volatilization from water or soil surfaces is a potential transport pathway for organic compounds. This process is influenced by the compound's vapor pressure and Henry's Law constant. For compounds with low to moderate vapor pressure, volatilization can be a significant dissipation mechanism. However, for compounds with low volatility, such as some higher molecular weight ethers, this pathway may be less important. canada.ca The presence of surfactants can also influence the volatilization of hydrophobic compounds from soil, either enhancing or inhibiting it depending on the surfactant concentration relative to its critical micelle concentration. researchgate.net
Adsorption to soil, sediment, and suspended particles is a key process that affects the transport and bioavailability of organic compounds. As mentioned previously, hydrophobic compounds tend to adsorb to organic matter. The strength of this adsorption can be estimated using the organic carbon-water (B12546825) partition coefficient (Kₒc). For related compounds like some alkylated diphenyloxide disulfonates, hydrophobicity is a key factor in their environmental behavior. researchgate.net Similarly, the adsorption of lower alkyl ethers to silica (B1680970) gel has been noted. google.com It is expected that this compound, as a relatively hydrophobic molecule, would exhibit significant adsorption to organic-rich soils and sediments, which would limit its mobility in the environment.
Table 2: Inferred Physicochemical Properties and Environmental Fate Parameters for this compound
| Property/Parameter | Inferred Value/Behavior | Rationale based on Related Compounds |
| Water Solubility | Low | The presence of a benzene (B151609) ring and an isopropyl group suggests limited solubility in water, similar to other hydrophobic organic molecules. solubilityofthings.com |
| Volatilization from Water | Moderate to Low | Dependent on vapor pressure and Henry's Law constant; likely to be less volatile than smaller aromatic hydrocarbons. |
| Adsorption to Soil/Sediment | High | The hydrophobic nature of the molecule suggests strong partitioning to organic matter in soil and sediment. google.comnih.gov |
| Mobility in Soil | Low | Strong adsorption to soil particles would limit leaching and transport through the soil profile. |
The persistence of a chemical in the environment is determined by the rates of all transformation and transport processes. Based on the degradation pathways of related compounds, this compound is not expected to be highly persistent under conditions favorable for microbial activity. However, under conditions where microbial activity is limited (e.g., low temperature, anoxia without suitable electron acceptors), its persistence could be significantly longer.
The transformation products of this compound in the environment have not been directly studied. However, based on the degradation of p-cymene and other alkylated aromatics, several potential transformation products can be predicted.
4-Isopropylbenzyl alcohol: This would be a primary product resulting from the cleavage of the ether bond. ebi.ac.ukasm.org
4-Isopropylbenzaldehyde and 4-Isopropylbenzoic acid: These would be formed through the further oxidation of 4-isopropylbenzyl alcohol. asm.org
(4-Isopropylbenzyl)succinate derivatives: These could be formed under anaerobic conditions through the addition of the benzyl (B1604629) group to fumarate. asm.org
The formation of these transformation products is significant, as their environmental fate and toxicity may differ from the parent compound. For instance, some transformation products of other environmental contaminants have been found to be as or even more persistent and toxic than the original molecule. mst.dk Therefore, a complete environmental risk assessment would need to consider the fate and effects of these potential metabolites.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Complex Molecule Synthesis
The 4-isopropylbenzyl group is a valuable structural motif that can be incorporated into larger, more complex molecules. Its derivatives are utilized as foundational pieces in the assembly of intricate chemical architectures.
The 4-isopropylbenzyl unit is employed as a building block in the synthesis of advanced organic scaffolds, which form the core structures of new chemical entities. For instance, its precursor, 4-isopropylbenzyl alcohol, is a key reactant in the multicomponent synthesis of 2,4,6-trisubstituted pyridines. nih.gov This reaction, catalyzed by palladium nanoparticles, efficiently constructs the pyridine (B92270) ring, a core scaffold in many pharmaceuticals and functional materials. nih.gov The isopropylbenzyl moiety forms one of the three substituents on the final pyridine product. nih.gov
Similarly, the structural concept is applied in the creation of complex, three-dimensional caged molecules like noradamantanes. wiley.com In these syntheses, various substituted aryl aldehydes react to form multiple carbon-carbon bonds in a single step, generating molecules with high spatial complexity that are valuable in drug design. wiley.com The use of substituted benzyl (B1604629) groups is critical to the successful construction of these intricate 3D pharmacophores. wiley.com
Beyond serving as a basic building block, 4-isopropylbenzyl derivatives play specific roles in specialized synthetic pathways. A notable example is the acceptorless alcohol dehydrogenation strategy for synthesizing pyridines. nih.gov In this pathway, 4-isopropylbenzyl alcohol undergoes oxidation to the corresponding aldehyde in situ, which then participates in a series of condensation reactions with an aryl methyl ketone and an ammonia (B1221849) source (ammonium acetate) to form the final trisubstituted pyridine. nih.gov This pathway is notable for its efficiency and tolerance of various functional groups. nih.gov
The reaction involving 4-isopropylbenzyl alcohol proceeds smoothly, yielding the desired pyridine product in high yield. nih.gov This demonstrates its utility in streamlined, multicomponent reactions that build molecular complexity rapidly.
Table 1: Synthesis of Trisubstituted Pyridines using Substituted Benzyl Alcohols
This interactive table details the yields of various pyridine products synthesized from different substituted benzyl alcohols via an acceptorless alcohol dehydrogenation pathway. nih.gov
| Entry | Benzyl Alcohol Substrate | Yield (%) |
| 1 | 4-Methyl benzyl alcohol | 80 |
| 2 | 4-Isopropyl benzyl alcohol | 79 |
| 3 | 4-Methoxy substituted benzyl alcohol | 75 |
| 4 | 4-Fluoro substituted benzyl alcohol | 76 |
| 5 | 4-Chloro substituted benzyl alcohol | 72 |
In other complex syntheses, structurally similar groups like the para-methoxybenzyl (PMB) ether are widely used as protecting groups for alcohols. rsc.org These groups are stable during various reaction steps and can be selectively removed later in the synthetic sequence, a critical function in the total synthesis of natural products. rsc.org
Functional Materials Development
The chemical properties of 4-isopropylbenzyl methyl ether and its derivatives make them suitable for incorporation into advanced materials, including polymers and nanomaterials, where they impart specific functions.
The precursor, 4-isopropylbenzyl alcohol, has been effectively used as an initiator in the synthesis of well-defined block copolymers. acs.org Specifically, it initiates the ring-opening polymerization of L-lactide to produce poly(l-lactide) (PLLA) with a terminal hydroxyl group, which is then converted into a macroinitiator for the subsequent atom transfer radical polymerization of other monomers, yielding amphiphilic diblock copolymers. acs.org
Furthermore, derivatives such as 2-{[(4-isopropyl benzyl)oxi] methyl}oxirane (cumene glycidyl (B131873) ether) have been incorporated into the structure of comb-like polymers. acs.org This was achieved through the copolymerization of dimethyl maleate (B1232345) and polyethylene (B3416737) glycol methyl ether methacrylate. acs.org The resulting polymer possesses terminal functional groups that can be used for further modification, such as conjugation with peptides to create new bioactive materials. acs.org These polymeric structures form micelle-like nanoparticles in aqueous solutions. acs.org
Table 2: Properties of a Functionalized Comb-Like Polymer and its Conjugate
This interactive table summarizes the molecular characteristics of a comb-like polymer (P4) derived from a cumene-based precursor and its subsequent peptide conjugate (P4P). acs.org
| Polymer | Number Average Molecular Weight (Mn, Da) | Weight Average Molecular Weight (Mw, Da) | Polydispersity Index (Mw/Mn) | Hydrodynamic Diameter (nm) |
| P4 (Initial Copolymer) | 12,500 | 17,600 | 1.41 | 180 ± 60 |
| P4P (Peptide Conjugate) | 13,400 | 19,300 | 1.44 | Not Specified |
The use of isopropylbenzene derivatives as chain transfer agents in radical polymerization is another method for creating functional polymers, such as telechelic oligo(N-vinylpyrolydone)s. researchgate.net This approach allows for control over the molecular weight of the polymer and the introduction of terminal functional groups derived from the 4-isopropylbenzyl structure. researchgate.net
The precursor, 4-isopropylbenzyl alcohol, contributes to the synthesis of nanomaterials by forming essential ligands for metallic precursors. For example, N-(4-isopropylbenzyl)-N-(2-phenylethyl)dithiocarbamate, a ligand synthesized from a 4-isopropylbenzyl derivative, is used to create a nickel(II) complex. researchgate.net This complex then serves as a single-source precursor for the preparation of nickel sulfide (B99878) nanoparticles, which have applications in catalysis. researchgate.net
Additionally, the catalytic oxidation of 4-isopropylbenzyl alcohol itself has been studied using nanomaterials, such as TiO2-supported nano gold catalysts. chemicalbook.com Such research is fundamental to developing new catalytic systems. The functional polymers derived from 4-isopropylbenzyl alcohol can also be used to synthesize polymer-inorganic nanoparticles, demonstrating a pathway from a simple organic molecule to complex hybrid nanomaterials. researchgate.net
Green Chemistry Innovations
The synthesis and application of 4-isopropylbenzyl derivatives are also finding a place within the principles of green chemistry, which aims to create more environmentally benign chemical processes.
The synthesis of trisubstituted pyridines from 4-isopropylbenzyl alcohol is highlighted as an environmentally friendly route because it proceeds via an acceptorless alcohol dehydrogenation strategy, which avoids the use of stoichiometric oxidants and generates water as the primary byproduct. nih.gov This catalytic approach enhances atom economy and reduces waste. nih.govmygreenlab.org
Another innovation is the use of ultrasonic waves to assist in the oxidation of benzyl alcohol derivatives to their corresponding benzoic acids. google.com This method, which can be applied to substrates like 4-methoxybenzyl alcohol, uses diethylene glycol dimethyl ether as a promoter and air as the oxidant. google.com The process is noted for its simple conditions, short reaction times, and energy efficiency, aligning with the goals of green chemistry. google.com The development of such processes, along with the use of recyclable heterogeneous catalysts like those in pyridine synthesis, represents a move toward more sustainable chemical manufacturing. nih.govlaxai.com
Sustainable Chemical Manufacturing Processes
The pursuit of sustainable chemical manufacturing has driven significant research into developing processes that are more efficient, utilize renewable feedstocks, and minimize environmental impact. Within this paradigm, the synthesis and application of compounds like this compound are being re-evaluated through the lens of green chemistry principles. While specific data on the large-scale sustainable production of this compound is not extensively documented in publicly available research, its synthesis can be analyzed in the context of broader advancements in ether synthesis.
Traditionally, the synthesis of benzyl ethers, including this compound, has relied on methods like the Williamson ether synthesis. This method, however, often involves the use of hazardous reagents and produces stoichiometric amounts of salt byproducts. Modern approaches are exploring catalytic and more atom-economical routes. For instance, the dehydrative etherification of alcohols catalyzed by recyclable nanoporous aluminosilicates represents a greener alternative to traditional methods. scispace.com Another approach involves the selective synthesis of methyl ethers from benzyl-type alcohols and dimethyl carbonate (DMC) in the presence of faujasite catalysts. unive.it DMC is considered a greener reagent compared to traditional methylating agents.
The development of catalytic systems for the selective oxidation of benzyl ethers to esters, such as using a Cu2O/C3N4 catalyst with TBHP and oxygen, also points towards more sustainable pathways where intermediates like this compound could be involved. rsc.org These catalytic processes often operate under milder conditions and can reduce the generation of hazardous waste. rsc.org
Furthermore, research into the use of renewable feedstocks is a cornerstone of sustainable manufacturing. While not yet demonstrated specifically for this compound, the production of sugar-based chemicals as building blocks for new monomers and polymers showcases the potential for creating aromatic compounds from biorenewable sources. acs.org The principles of a circular economy, which emphasize the regenerative use of resources, are also being applied to the chemical industry. cleaninginstitute.org This includes the design of materials with reversible bonding and triggered de-bonding capabilities, as demonstrated with self-immolative poly(benzyl ether)s, which could have future implications for the design of sustainable materials incorporating structures similar to this compound. rsc.orgresearchgate.net
Table 1: Comparison of Synthetic Methods for Benzyl Ethers
| Method | Catalyst/Reagent | Sustainability Aspects |
| Williamson Ether Synthesis | Strong base, alkyl halide | Generates salt waste, uses hazardous reagents. |
| Dehydrative Etherification | Nanoporous aluminosilicates | Recyclable catalyst, potentially higher atom economy. scispace.com |
| DMC Methylation | Faujasites (e.g., NaX, NaY) | Utilizes a greener methylating agent (DMC). unive.it |
| Palladium-Catalyzed Coupling | Palladacycle precatalyst | Mild reaction conditions, high selectivity. acs.org |
Development of Environmentally Benign Chemical Intermediates
The role of a chemical intermediate in promoting environmental sustainability extends beyond its synthesis to its intrinsic properties, such as toxicity, biodegradability, and potential for bioaccumulation. For this compound, specific environmental fate and toxicology data are not widely available in the public domain. However, insights can be drawn from studies on structurally related compounds like alkylbenzyl derivatives and other ethers used in industrial applications.
The environmental impact of surfactants like linear alkylbenzene sulfonates (LAS) and alkylphenol ethoxylates (APEOs) has been extensively studied. cleaninginstitute.orgnih.govresearchgate.netservice.gov.ukresearchgate.net These studies highlight the importance of understanding the degradation pathways and potential toxicity of breakdown products. While this compound is not a surfactant, these studies underscore the need for comprehensive environmental assessment of any industrial chemical.
The trend in the chemical industry is to replace traditional solvents with "greener" alternatives that have a better safety and environmental profile. mdpi.com Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as substitutes for more hazardous solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. d-nb.inforesearchgate.net These greener solvents are often characterized by lower toxicity, higher boiling points (reducing volatile organic compound emissions), and in some cases, are derived from renewable resources. mdpi.com While this compound is primarily an intermediate, its properties could be evaluated against these criteria to determine its potential as a more benign process component.
The molecular structure of this compound, with its alkyl and ether functionalities, will dictate its environmental behavior. The presence of the isopropyl group and the ether linkage will influence its biodegradability. Research on the catalytic applications of ruthenium complexes has shown that byproducts like methanol (B129727), formed during certain ester hydrogenations, can act as catalyst poisons, indicating the importance of understanding the reactivity of all components in a chemical process. arabjchem.org
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| This compound | C11H16O | 164.24 | 2.7 |
| 4-Isopropylbenzyl alcohol | C10H14O | 150.22 | 2.3 |
| Anisole | C7H8O | 108.14 | 2.1 |
| Cyclopentyl methyl ether (CPME) | C6H12O | 100.16 | 1.6 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C5H10O | 86.13 | 1.1 |
| Data for this compound obtained from PubChem. nih.gov XLogP3-AA is a computed measure of hydrophobicity; higher values indicate lower water solubility. |
The development of environmentally benign chemical intermediates is a critical aspect of sustainable chemistry. While specific research on this compound in this context is limited, the broader trends in green chemistry provide a framework for its evaluation and potential for use in more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-isopropylbenzyl methyl ether, and how are the products characterized?
- Methodological Answer : A common synthetic approach involves alkylation of 4-isopropylbenzyl alcohol with methyl halides or dimethyl sulfate under basic conditions. For example, in analogous syntheses (e.g., benzimidazolium salts), reactions are conducted in polar aprotic solvents like DMF at elevated temperatures (80°C) for 8–12 hours . Post-synthesis characterization typically employs H/C NMR to confirm ether linkage formation (e.g., δ ~3.3 ppm for methoxy protons) and LC-MS for molecular ion verification (e.g., [M+H] peak matching theoretical mass). Recrystallization using alcohol/diethyl ether mixtures (1:2 ratio) is recommended for purification .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to acute toxicity guidelines (Category 4 for oral/dermal/inhalation routes) per EU regulations . Use fume hoods for volatile reactions, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Regulatory limits for analogous ethers (e.g., IFRA standards for fragrance compounds) recommend concentration caps in formulations, which can inform lab-scale handling thresholds .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in solvent-free or green chemistry conditions?
- Methodological Answer : Replace traditional solvents (e.g., DMF) with ionic liquids or microwave-assisted synthesis to enhance reaction efficiency. For instance, microwave irradiation at 100–120°C reduces reaction time from hours to minutes while maintaining yields >80% . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and optimize catalyst loading (e.g., KCO vs. NaH) to minimize byproducts like 4-isopropylbenzyl alcohol .
Q. What advanced techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry and confirm methoxy group positioning. For complex mixtures, hyphenated techniques like GC×GC-TOF/MS or UPLC-Q-Exactive Orbitrap provide high-resolution separation and accurate mass identification . Computational modeling (DFT calculations) can predict vibrational frequencies (FT-IR) and NMR shifts, aiding in structural validation .
Q. How do anaerobic degradation pathways affect the environmental persistence of this compound?
- Methodological Answer : Anaerobic microbes utilize enzymes like (4-isopropylbenzyl)succinate synthase (IBS) to initiate degradation via fumarate addition to the benzylic position . To study this, incubate the compound in anoxic sediment slurries and track metabolite production (e.g., 4-isopropylbenzylsuccinate) using C-labeled substrates and LC-HRMS. Compare degradation rates across redox conditions (e.g., sulfate-reducing vs. methanogenic environments) .
Q. How should contradictory toxicity data for this compound be reconciled in risk assessment?
- Methodological Answer : Conduct systematic reviews of in vitro (e.g., Ames test, cytotoxicity assays) and in vivo studies (rodent models), prioritizing OECD-compliant datasets. Address discrepancies by evaluating exposure routes (oral vs. dermal) and metabolic activation (e.g., liver S9 fraction assays). Cross-reference regulatory frameworks (IFRA, EU REACH) to align safety margins with application-specific thresholds .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply probit or logit regression models for LC/EC calculations. Use ANOVA with post-hoc Tukey tests to compare effects across concentrations. For omics data (e.g., transcriptomics from microbial degradation studies), employ pathway enrichment analysis (KEGG, GO) and weighted gene co-expression networks (WGCNA) to identify biomarker genes .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC-UV (λ = 254 nm). Kinetics modeling (Arrhenius equation) predicts shelf-life, while LC-MS/MS identifies hydrolysis products (e.g., 4-isopropylbenzyl alcohol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
